

## JT001: A Deuterated Remdesivir Analog for Oral Antiviral Therapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | JT001     |           |
| Cat. No.:            | B12371749 | Get Quote |

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

## **Executive Summary**

JT001 (also known as VV116 or Mindeudesivir) is an orally bioavailable, deuterated hydrobromide salt of a remdesivir analog.[1] Developed as a prodrug of the active metabolite GS-441524, JT001 is designed to overcome the intravenous administration limitation of remdesivir.[1][2] Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, enhances the metabolic stability of the molecule, leading to an improved pharmacokinetic profile.[3] JT001 has demonstrated potent antiviral activity against a broad spectrum of coronaviruses, including SARS-CoV-2 and its variants of concern, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[4][5] Extensive preclinical and clinical studies have established its favorable safety, tolerability, and efficacy profile, positioning it as a significant potential oral therapeutic for COVID-19.[6][7]

## **Core Compound Details**



| Feature                 | Description                                             |
|-------------------------|---------------------------------------------------------|
| Compound Name           | JT001, VV116, Mindeudesivir                             |
| Chemical Class          | Nucleoside analog prodrug                               |
| Mechanism of Action     | Inhibition of viral RNA-dependent RNA polymerase (RdRp) |
| Key Structural Feature  | Deuterated analog of remdesivir                         |
| Route of Administration | Oral                                                    |
| Primary Indication      | Treatment of mild-to-moderate COVID-19                  |

## **Mechanism of Action**

**JT001** is a prodrug that, upon oral administration, is rapidly and extensively metabolized to its active parent nucleoside, GS-441524.[2][6] The intracellular activation of GS-441524 follows a well-established pathway for nucleoside analogs, involving sequential phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP) analog, GS-443902.[8][9]

This active triphosphate form acts as a competitive inhibitor of the natural adenosine triphosphate (ATP) substrate for the viral RNA-dependent RNA polymerase (RdRp).[4] Incorporation of the GS-443902 into the nascent viral RNA chain results in delayed chain termination, thereby halting viral replication.[10] The deuteration of **JT001** is designed to slow down metabolic degradation, increasing the systemic exposure to the active metabolite.[3]





Click to download full resolution via product page

Fig. 1: Intracellular activation pathway of JT001.



## **Preclinical Antiviral Activity**

**JT001** has demonstrated potent and broad-spectrum antiviral activity against a range of coronaviruses in preclinical in vitro and in vivo studies.

## **In Vitro Antiviral Efficacy**

The in vitro antiviral activity of **JT001** and its parent nucleoside, GS-441524, has been evaluated in various cell lines against multiple coronaviruses.

| Virus      | Cell Line         | Compound                  | EC50 (μM)     | CC50 (µM) | Selectivity<br>Index (SI) |
|------------|-------------------|---------------------------|---------------|-----------|---------------------------|
| SARS-CoV-2 | Vero E6           | GS-441524<br>(deuterated) | ~0.5          | >100      | >200                      |
| HCoV-NL63  | Caco-2            | VV116                     | 2.097 ± 0.026 | >100      | >47.7                     |
| HCoV-229E  | MRC-5             | VV116                     | 2.351 ± 0.072 | >100      | >42.5                     |
| HCoV-OC43  | НСТ-8             | VV116                     | 6.268 ± 0.123 | >100      | >15.9                     |
| FIPV       | CRFK              | VV116                     | 0.665 ± 0.022 | >100      | >150.4                    |
| MHV        | NCTC clone<br>929 | VV116                     | 1.498 ± 0.017 | >100      | >66.7                     |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50).

## In Vivo Efficacy in Animal Models

In a mouse model of SARS-CoV-2 infection, oral administration of **JT001** resulted in a significant reduction in viral load and lung pathology.[7]



| Animal Model   | Treatment Group | Dose      | Outcome                                                                            |
|----------------|-----------------|-----------|------------------------------------------------------------------------------------|
| K18-hACE2 mice | Vehicle Control | -         | High viral titers in lung tissue                                                   |
| K18-hACE2 mice | JT001 (VV116)   | Low dose  | Significant reduction in lung viral titers                                         |
| K18-hACE2 mice | JT001 (VV116)   | High dose | Viral titers reduced<br>below the limit of<br>detection and reduced<br>lung injury |

## **Clinical Development**

**JT001** has undergone extensive clinical evaluation in Phase 1, 2, and 3 clinical trials, demonstrating a favorable safety and efficacy profile in humans.

## **Pharmacokinetics**

Phase 1 studies in healthy volunteers have characterized the pharmacokinetic profile of **JT001**'s active metabolite, 116-N1.[6]

Table 4.1: Pharmacokinetic Parameters of 116-N1 in Healthy Adults (Single Ascending Dose)

| Dose (mg) | Cmax (ng/mL) | Tmax (hr) | AUC0-t<br>(ng·h/mL) | t1/2 (hr) |
|-----------|--------------|-----------|---------------------|-----------|
| 25        | 103          | 1.5       | 536                 | 4.86      |
| 50        | 211          | 1.5       | 1140                | 5.59      |
| 100       | 439          | 2.0       | 2580                | 5.76      |
| 200       | 851          | 2.0       | 5450                | 6.13      |
| 400       | 1630         | 2.5       | 12000               | 6.95      |
| 800       | 2860         | 2.5       | 24500               | 6.74      |
| 1200      | 2980         | 3.0       | 27600               | 6.82      |
|           |              |           |                     |           |



Data presented as mean values. Cmax: Maximum plasma concentration; Tmax: Time to maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time 0 to the last measurable concentration; t1/2: Elimination half-life.

## **Phase 3 Clinical Trial Efficacy**

A pivotal Phase 3, randomized, double-blind, placebo-controlled trial (NCT05582629) evaluated the efficacy and safety of **JT001** in adults with mild-to-moderate COVID-19.[11] Another Phase 3 trial (NCT05242042) compared **JT001** to nirmatrelvir-ritonavir (Paxlovid).[12]

Table 4.2: Key Efficacy Endpoints from Phase 3 Clinical Trials

| Trial ID    | Comparison                          | Primary Endpoint                    | Result                                                                                      |
|-------------|-------------------------------------|-------------------------------------|---------------------------------------------------------------------------------------------|
| NCT05582629 | JT001 vs. Placebo                   | Time to sustained clinical recovery | JT001 significantly shortened the time to sustained symptom resolution compared to placebo. |
| NCT05242042 | JT001 vs.<br>Nirmatrelvir-Ritonavir | Time to sustained clinical recovery | JT001 was non-<br>inferior to nirmatrelvir-<br>ritonavir in time to<br>clinical recovery.   |

## **Safety and Tolerability**

Across all clinical trials, **JT001** has been well-tolerated with a favorable safety profile.[6] The incidence of adverse events was comparable to or lower than that observed in the placebo and active comparator arms.[7]

## Experimental Protocols In Vitro Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

 Cell Line: Vero E6 cells are seeded in 96-well plates and cultured overnight to form a confluent monolayer.

## Foundational & Exploratory (Antiviral)





- Compound Preparation: JT001 is serially diluted in cell culture medium to achieve a range of concentrations.
- Virus Infection: The cell culture medium is removed, and cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).
- Treatment: Following a 1-hour viral adsorption period, the virus-containing medium is removed, and the cells are washed and incubated with the medium containing the various concentrations of **JT001**.
- Incubation: Plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
- Quantification of Cytopathic Effect (CPE): CPE is visually scored under a microscope.
   Alternatively, cell viability can be quantified using a colorimetric assay such as the MTT or neutral red uptake assay.
- Data Analysis: The 50% effective concentration (EC50) is calculated by non-linear regression analysis of the dose-response curves. The 50% cytotoxic concentration (CC50) is determined in parallel in uninfected cells.



# Seed Vero E6 cells in 96-well plates Infect cells with SARS-CoV-2 Prepare serial dilutions of JT001 Treat infected cells with JT001 dilutions Incubate for 72 hours Assess Cytopathic Effect (CPE) Calculate EC50 and CC50

In Vitro Antiviral Assay Workflow

Click to download full resolution via product page

Fig. 2: Workflow for in vitro antiviral activity assay.

## **Pharmacokinetic Analysis**

- Sample Collection: Blood samples are collected from study participants at predefined time points following oral administration of JT001.
- Plasma Separation: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

## Foundational & Exploratory (Antiviral)





- Sample Preparation: Plasma samples are subjected to protein precipitation with a suitable organic solvent (e.g., acetonitrile) to extract the analyte of interest (116-N1).
- LC-MS/MS Analysis: The extracted samples are analyzed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
  - Chromatography: A C18 reverse-phase column is typically used for chromatographic separation.
  - Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection of 116-N1 and its internal standard.
- Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.



## Pharmacokinetic Analysis Workflow Blood Sample Collection Plasma Separation Protein Precipitation LC-MS/MS Analysis

Click to download full resolution via product page

Pharmacokinetic Parameter Calculation

Fig. 3: Workflow for pharmacokinetic analysis.

## Conclusion

JT001 (VV116) represents a significant advancement in the development of oral antiviral therapeutics for COVID-19. Its deuterated remdesivir analog structure confers favorable pharmacokinetic properties, allowing for effective oral administration. The robust preclinical and clinical data demonstrate its potent antiviral activity, favorable safety profile, and clinical efficacy in patients with mild-to-moderate COVID-19. As an orally available inhibitor of the highly conserved viral RdRp, JT001 holds promise as a valuable tool in the ongoing management of SARS-CoV-2 infections.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Deuremidevir Wikipedia [en.wikipedia.org]
- 2. Synthesis and anti-SARS-CoV-2 activity of deuterated GS-441524 analogs PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated Drugs and Biomarkers in the COVID-19 Pandemic PMC [pmc.ncbi.nlm.nih.gov]
- 4. mindeudesivir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. The safety and efficacy of oral antiviral drug VV116 for treatment of COVID-19: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. VV116 Versus PAXLOVID Phase III Registrational Trial for Early Treatment of Mild to Moderate COVID-19 in High Risk Patients Reaches Primary Endpoint - BioSpace [biospace.com]
- 8. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Pharmacokinetic simulations for remdesivir and its metabolites in healthy subjects and patients with renal impairment [frontiersin.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [JT001: A Deuterated Remdesivir Analog for Oral Antiviral Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371749#jt001-as-a-deuterated-remdesivir-analog]

## **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com